molecular formula C6H4ClFO B1225318 2-Chloro-6-fluorophenol CAS No. 2040-90-6

2-Chloro-6-fluorophenol

Cat. No. B1225318
CAS RN: 2040-90-6
M. Wt: 146.54 g/mol
InChI Key: QIAQIYQASAWZPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2-Chloro-6-fluorophenol are not detailed in the available literature, the synthesis of related halogenated phenols often involves halogenation reactions, where halogen atoms are introduced into the phenol molecule. Techniques such as direct halogenation or via intermediates are common. For example, the synthesis of related compounds involves steps like substitution reactions where chlorine and fluorine atoms are introduced into the phenolic ring at specific positions under controlled conditions (Boiko et al., 2011).

Molecular Structure Analysis

The molecular structure of halogenated phenols, including 2-Chloro-6-fluorophenol, is crucial in determining their chemical behavior. Studies on similar molecules, such as 2-fluorophenol and 2,6-difluorophenol, have shown that the presence of halogen atoms affects the molecular geometry and can lead to the formation of weak intramolecular hydrogen bonds (Vajda & Hargittai, 1993). These structural characteristics are essential for understanding the reactivity and interactions of 2-Chloro-6-fluorophenol.

Scientific Research Applications

Hydrogen-Atom Tunneling and Isomerization

Studies have shown intriguing properties of 2-chloro-6-fluorophenol in low-temperature environments. For instance, infrared spectra of 2-chloro-6-fluorophenol in argon matrices at 20 K revealed a "Cl-type" isomer characterized by an OH···Cl hydrogen bond, but no "F-type" isomer with OH···F bonding. This contrasted with the existence of both isomers in the gas and liquid phases at room temperature. The absence of the F-type isomer at low temperatures suggests a hydrogen-atom tunneling phenomenon where the F-type isomer changes to the more stable Cl-type one in the matrix. This tunneling isomerization around the C-O bond was observed in the OH···X species but not in the OD···X species. UV-induced photoreactions were also studied, showing that different photoproducts are produced depending on the isomer type and the presence of deuterium (Nanbu, Sekine, & Nakata, 2011).

Photoreaction Mechanism in Halogenated Phenols

Further research on halogenated phenols, including 4-bromo-2-chloro-6-fluorophenol, under low-temperature conditions in argon matrices, revealed significant insights into the photoreaction mechanisms of these compounds. The study found that certain photoproducts, like 2-fluoro-4-bromocyclopentadienylidenemethanone, were produced from the Cl-type isomer by Wolff rearrangement after the dissociation of specific atoms. This work highlighted the influence of the bromine atom at the 4th position, which impacts the intramolecular migration of the Cl atom (Nanbu, Sekine, & Nakata, 2012).

Applications in Polymer Chemistry

2-Chloro-6-fluorophenol derivatives have been utilized in the field of polymer chemistry. For example, 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) was prepared and oxidatively polymerized with a copper-pyridine catalyst to yield a specific type of polyphenylene. The copolymerizability of FMBP with other compounds like 2,6-dimethylphenol was also explored, providing valuable insights into the polymerization processes of halogenated phenols (Hyun, Nishide, Tsuchida, & Yamada, 1988).

Molecular Docking and Antibacterial Applications

A study focusing on the molecular structure and antibacterial properties of 2-chloro-5-fluoro phenol demonstrated its potential in antibacterial applications. The compound showed significant activity against various bacterial strains, and molecular docking studies supported these findings. The study also delved into vibrational spectral determinations, non-linear optical properties, and hydrogen bond and thermodynamic parameters of the compound, indicating its stability and chemical reactivity (Vidhya, Austine, & Arivazhagan, 2020).

Safety And Hazards

2-Chloro-6-fluorophenol is classified as harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may cause genetic defects and is toxic to aquatic life with long-lasting effects . Appropriate safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-chloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAQIYQASAWZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047738
Record name 2-Chloro-6-fluorophenol
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Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorophenol

CAS RN

2040-90-6, 20651-57-4
Record name 2-Chloro-6-fluorophenol
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Record name 2-Chloro-6-fluoro-phenol
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Record name 2-Chloro-6-fluorophenol
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Record name 2-chloro-6-fluoro-phenol
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Record name Phenol, 2-chloro-6-fluoro
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Record name Nickel, [2,6-bis[2-(diphenylphosphino)ethyl]pyridine]diiodo
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-6-fluoro anisole (5 g, 31.13 mmol) was dissolved in DCM (300 mL) and cooled to about −78° C. To the solution was added BBr3 (7.35 mL, 77.8 mmol) in one portion. The reaction was warmed to r.t, stirred for about 16 hours and poured over ice to quench remaining BBr3. The material was partitioned between water and DCM (500 mL each). The aqueous layer was back extracted with DCM (200 mL), and the combined organics were dried (NaSO4), filtered and concentrated to give the product (4.60 g) as a dark oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
7.35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4 g (56 mmol) of chlorine is introduced at this temperature. Then 60.5 g (540 mmol) of 2-fluorophenol are dropped in the solution over about 2 hours, while at the same rate 42 g (590 mmol) more chlorine is Introduced. After that 4 g more chlorine are introduced to complete the chlorination.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluorophenol
Reactant of Route 2
2-Chloro-6-fluorophenol
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-fluorophenol
Reactant of Route 4
2-Chloro-6-fluorophenol
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-fluorophenol
Reactant of Route 6
2-Chloro-6-fluorophenol

Citations

For This Compound
48
Citations
S Nanbu, M Sekine, M Nakata - The Journal of Physical Chemistry …, 2011 - ACS Publications
… To understand the influence of halogen atoms on the UV-induced photoreaction of 2-halogenophenols, we have chosen 2-chloro-6-fluorophenol (hereafter denoted as 2Cl-6F-Phe) as …
Number of citations: 24 pubs.acs.org
S Nanbu, M Sekine, M Nakata - Journal of Molecular Structure, 2012 - Elsevier
… Infrared spectra of 4-bromo-2-chloro-6-fluorophenol in low-… 4-bromo-2-chloro-6-fluorophenol were additionally examined, … of a parent molecule, 2-chloro-6-fluorophenol, was produced …
Number of citations: 7 www.sciencedirect.com
GA Juhl, EH Kim, JG Benitez… - Veterinary and human …, 2003 - europepmc.org
… A rural town in western New York was the site of a release of a mixture of 2-chloro-6-fluorophenol (CFP), toluene and water due to a pressure build-up at a nearby chemical facility. The …
Number of citations: 6 europepmc.org
JR Denton, Y Chen, T Loughlin - J Chromatogr Sep Tech, 2017 - pdfs.semanticscholar.org
… only three regioisomer impurities (2-chloro-5-fluorophenol, 2-chloro6-fluorophenol, and 4-chloro-3-fluorophenol) were observed by retention time conformation from the four …
Number of citations: 1 pdfs.semanticscholar.org
YHI Mohammed, S Naveen, NK Lokanath… - IUCrData, 2016 - iucrdata.iucr.org
… 2-Chloro-6-fluorophenol (0.20 mol) was dissolved in dichloromethane (DCM) and triethylamine (0.45 mol) was added. The reaction mixture was cooled to 273 K. A solution of …
Number of citations: 7 iucrdata.iucr.org
G Öğrüç Ildız, R Fausto - 2019 - acikerisim.iku.edu.tr
… of the compound, indicated that UV- induced decarbonylation of CFBA takes also place in some extent, though the expected accompanying photoproduct (2-chloro-6-fluorophenol) …
Number of citations: 4 acikerisim.iku.edu.tr
S Kumar, RP Aharwal, D Singh, D Mishra… - Current Pharmacology …, 2023 - Springer
The present investigation has been performed for the isolation, optimization, and chemical characterization of antibacterial compounds from endophytic fungi that survive inside the …
Number of citations: 0 link.springer.com
KAH Schabses - The 132nd Annual Meeting, 2004 - apha.confex.com
… Chemical Corporation in the Village of Holley, Orleans County, New York, accidentally released a mixture consisting primarily of toluene, water (steam), and 2-chloro-6-fluorophenol (…
Number of citations: 2 apha.confex.com
E Magnier, P Diter, JC Blazejewski - Tetrahedron Letters, 2008 - Elsevier
… Oxidation of 2-chloro-6-fluorophenol 2a proved to be highly exothermic and was consequently performed at −10 C instead of 0 C. Quinones 3a and 3b were obtained, respectively, in 31…
Number of citations: 9 www.sciencedirect.com
K Okamoto, M Hori, T Yanagi, K Murakami… - Angewandte …, 2018 - Wiley Online Library
… As an additional intriguing experiment, the C−C bond formation of 2-chloro-6-fluorophenol (1 h) with 2 a selectively proceeded at the 6 position to furnish defluorinated product 3 fa …
Number of citations: 40 onlinelibrary.wiley.com

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